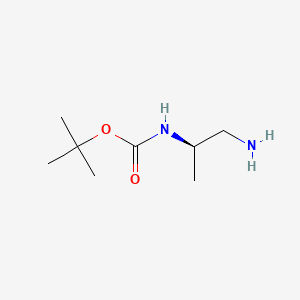

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate

Descripción general

Descripción

®-tert-Butyl (1-aminopropan-2-yl)carbamate is a chiral carbamate derivative commonly used as a protecting group for amines in organic synthesis. Its structure consists of a tert-butyl group attached to a carbamate moiety, which is further connected to an ®-1-aminopropan-2-yl group. This compound is particularly valuable in the synthesis of pharmaceuticals and fine chemicals due to its stability and ease of removal under mild conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-aminopropan-2-yl)carbamate typically involves the reaction of ®-1-aminopropan-2-ol with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

(R)-1-aminopropan-2-ol+tert-butyl chloroformate→(R)-tert-Butyl (1-aminopropan-2-yl)carbamate+HCl

The reaction is typically conducted at room temperature and can be completed within a few hours. The product is then purified by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl (1-aminopropan-2-yl)carbamate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.

Análisis De Reacciones Químicas

Types of Reactions

®-tert-Butyl (1-aminopropan-2-yl)carbamate undergoes various chemical reactions, including:

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Deprotection: The tert-butyl group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Deprotection: Trifluoroacetic acid in dichloromethane.

Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

Hydrolysis: ®-1-aminopropan-2-ol and carbon dioxide.

Deprotection: ®-1-aminopropan-2-ylamine.

Substitution: Depending on the nucleophile used, various substituted carbamates.

Aplicaciones Científicas De Investigación

Organic Synthesis

(R)-tert-butyl (1-aminopropan-2-yl)carbamate is primarily used as a protecting group for amines . This property allows chemists to conduct selective reactions without interference from amine functionalities. The stability of the Boc group under various reaction conditions and its selective removal under acidic conditions make it invaluable in synthesizing complex organic molecules.

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs) . Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in drug development due to their specific biological activities.

Biochemical Modifications

In bioorganic chemistry, this compound is utilized to introduce protected amine functionalities into biomolecules such as peptides and nucleotides. This enables further chemical modifications while preserving the integrity of the biomolecule. The Boc group can be cleaved under controlled conditions to release the active amine for intended functions.

Case Study 1: Synthesis of Chiral Compounds

A study demonstrated that this compound could be effectively used in Buchwald–Hartwig coupling reactions to synthesize N-arylated products with high yields under microwave irradiation. This method showcased the compound's utility in creating complex structures efficiently while maintaining stereochemical integrity .

Research indicates that carbamates, including this compound, interact with various enzymes and receptors in biological systems. They can inhibit certain enzyme functions by forming carbamic acid intermediates that interact with target sites, demonstrating potential therapeutic applications .

Mecanismo De Acción

The primary mechanism of action for ®-tert-Butyl (1-aminopropan-2-yl)carbamate involves its role as a protecting group. The carbamate moiety stabilizes the amine group, preventing it from participating in unwanted side reactions during synthetic processes. The tert-butyl group provides steric hindrance, further protecting the amine functionality. Upon completion of the desired synthetic steps, the protecting group can be removed under mild acidic conditions, regenerating the free amine.

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl carbamate: Similar in structure but lacks the chiral center and the ®-1-aminopropan-2-yl group.

Benzyl carbamate: Uses a benzyl group instead of a tert-butyl group.

Ethyl carbamate: Uses an ethyl group instead of a tert-butyl group.

Uniqueness

®-tert-Butyl (1-aminopropan-2-yl)carbamate is unique due to its chiral center, which imparts specific stereochemical properties. This makes it particularly useful in the synthesis of chiral pharmaceuticals and other enantiomerically pure compounds. Additionally, the tert-butyl group provides greater steric protection compared to smaller alkyl groups, enhancing its stability and effectiveness as a protecting group.

Actividad Biológica

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate, commonly known as Boc-aminopropanol, is a chiral carbamate derivative that plays a significant role in organic synthesis, particularly in the pharmaceutical industry. Its primary function is as a protecting group for amines, allowing for selective chemical transformations while preserving the amine's functionality. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C₈H₁₈N₂O₂

- Molecular Weight : 174.24 g/mol

- IUPAC Name : tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate

- Appearance : White to off-white solid

- Boiling Point : 264 °C

Synthesis

The synthesis of this compound typically involves the reaction of (R)-1-aminopropan-2-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction can be summarized as follows:

The product can be purified through recrystallization or column chromatography, ensuring the retention of its chiral properties.

Biological Activity

While this compound itself does not exhibit inherent biological activity, it serves as a crucial intermediate in synthesizing biologically active compounds. The following sections detail its interactions and applications in biological systems.

Role as a Protecting Group

The compound is primarily used to protect amine functionalities during organic synthesis. The Boc (tert-butoxycarbonyl) group can be selectively removed under acidic conditions, allowing for the regeneration of the free amine, which can then engage in further reactions. This property is particularly valuable in the synthesis of complex molecules like peptides and nucleotides, where maintaining the integrity of reactive sites is essential .

1. Synthesis of Chiral Amine Derivatives

A study highlighted the use of this compound as a chiral starting material for synthesizing other chiral amines. The presence of a chiral center ensures that resultant compounds retain stereochemical purity, which is crucial for developing pharmaceuticals with specific biological activities.

2. Applications in Bioorganic Chemistry

In bioorganic chemistry, this compound has been utilized to introduce protected amine functionalities into biomolecules. This approach allows researchers to modify biomolecules while preserving their functional integrity until deprotection is necessary .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₈H₁₈N₂O₂ | Minimal; used as protecting group |

| Boc-Lysine | C₁₂H₁₈N₂O₂ | Active; used in peptide synthesis |

| Boc-Glycine | C₆H₁₁N₃O₂ | Active; used in peptide synthesis |

Q & A

Basic Questions

Q. What are the common synthetic routes for (R)-tert-Butyl (1-aminopropan-2-yl)carbamate?

Methodological Answer: The synthesis typically involves reacting tert-butyl chloroformate with (R)-1-aminopropan-2-ol under basic conditions. Key steps include:

- Dissolving the amine in dichloromethane or THF.

- Adding triethylamine (TEA) as a base to deprotonate the amine.

- Slow addition of tert-butyl chloroformate at 0–5°C to minimize side reactions.

- Stirring at room temperature for 4–6 hours, followed by aqueous workup and purification via column chromatography (silica gel, hexane/ethyl acetate) . Table 1: Synthesis Optimization

| Reagent Ratios (Amine:TEA:Chloroformate) | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| 1:1.2:1.1 | DCM | 78 | 98 |

| 1:1.5:1.3 | THF | 85 | 97 |

Note: Enantiomeric purity is maintained using chiral starting materials (e.g., (R)-1-aminopropan-2-ol) to avoid racemization .

Q. How is the structure and purity of this compound confirmed in academic research?

Methodological Answer: A combination of analytical techniques is employed:

- NMR Spectroscopy:

- ¹H NMR: Key signals include the tert-butyl singlet at δ 1.4 ppm and the carbamate NH resonance (broad, δ 5.1–5.3 ppm). The (R)-configuration is confirmed by splitting patterns in the propan-2-yl group .

- ¹³C NMR: Tert-butyl carbon at δ 28.1 ppm and carbamate carbonyl at δ 155–157 ppm .

Q. What are the primary research applications of this compound?

Methodological Answer:

- Medicinal Chemistry: Serves as a chiral building block for protease inhibitors and kinase modulators. For example, it is a key intermediate in synthesizing antiviral agents targeting viral proteases .

- Biochemical Probes: Used to study enzyme-substrate interactions via its carbamate group, which mimics natural substrates in hydrolytic enzymes .

- Peptide Synthesis: Protects amines during solid-phase peptide synthesis (SPPS), with orthogonal deprotection using TFA .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during large-scale synthesis?

Methodological Answer:

- Chiral Resolution: Use preparative chiral HPLC (e.g., Chiralcel OD-H column, 90:10 hexane/isopropanol) to separate diastereomers if racemization occurs .

- Kinetic Control: Optimize reaction temperature (<25°C) and avoid prolonged stirring to minimize epimerization .

- Crystallography: Single-crystal X-ray diffraction (using SHELXL ) resolves absolute configuration. For example, intermolecular C–H⋯O interactions in the crystal lattice stabilize the (R)-enantiomer .

Q. What methodologies resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer: Discrepancies (e.g., unexpected NMR splitting vs. X-ray data) are addressed by:

- Variable-Temperature NMR: Detects dynamic processes (e.g., rotameric equilibria) that obscure signals at room temperature .

- DFT Calculations: Compare computed (Gaussian 16) and experimental NMR shifts to identify conformational biases .

- Powder XRD: Validates bulk crystallinity if single crystals are unavailable, cross-referenced with SCXRD data .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Stability studies use:

- Accelerated Degradation Testing:

- Thermal Stress: 40°C/75% RH for 4 weeks; monitor via HPLC for carbamate hydrolysis (t½ = 18 days) .

- Photolysis: Expose to UV light (λ = 254 nm); <5% degradation after 48 hours .

- Recommended Storage: –20°C under argon, with desiccant (silica gel) to prevent moisture-induced decomposition .

Q. What role does this compound play in multi-step synthetic pathways?

Methodological Answer:

- Protecting Group Strategy: The tert-butyl carbamate (Boc) group is cleaved with TFA in dichloromethane, enabling sequential deprotection in peptide synthesis .

- Case Study: In a 2021 patent, it was used to synthesize tert-butyl (((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate, a kinase inhibitor precursor. Key steps included Buchwald-Hartwig amination and Boc deprotection .

Q. Data Contradiction Analysis

Q. How to reconcile conflicting solubility data reported in literature?

Methodological Answer: Discrepancies arise from solvent polarity and measurement techniques:

- DLS vs. Gravimetric Analysis: Dynamic light scattering (DLS) may overestimate solubility in DMSO due to colloidal aggregation, whereas gravimetric methods (saturation shake-flask) provide accurate values (e.g., 12.3 mg/mL in DMSO at 25°C) .

- pH-Dependent Solubility: Protonation of the amine at pH <4 increases aqueous solubility (e.g., 5.8 mg/mL in pH 3 buffer vs. 0.3 mg/mL at pH 7) .

Propiedades

IUPAC Name |

tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXZBJAAOLPTKP-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662580 | |

| Record name | tert-Butyl [(2R)-1-aminopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100927-10-4 | |

| Record name | tert-Butyl [(2R)-1-aminopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.